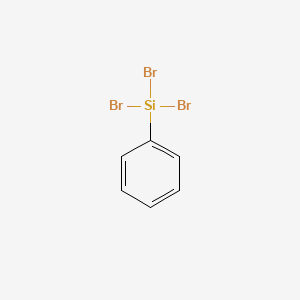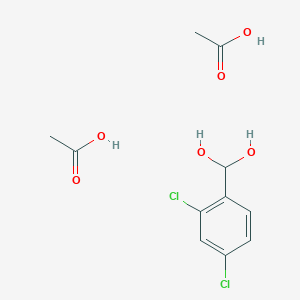
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is a complex organic compound characterized by the presence of two chlorophenyl groups and two cyanoethyl groups attached to a central propanediamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2-bis(2-cyanoethyl)propanediamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N1,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
- N~1~,N~3~-Bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(2-chlorophenyl)-2-cyanoethylpropanediamide
Uniqueness
N~1~,N~3~-Bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of both chlorophenyl and cyanoethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
5570-21-8 |
|---|---|
分子式 |
C21H18Cl2N4O2 |
分子量 |
429.3 g/mol |
IUPAC名 |
N,N'-bis(2-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-7-1-3-9-17(15)26-19(28)21(11-5-13-24,12-6-14-25)20(29)27-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-12H2,(H,26,28)(H,27,29) |
InChIキー |
NTIYAUZUNZBOJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


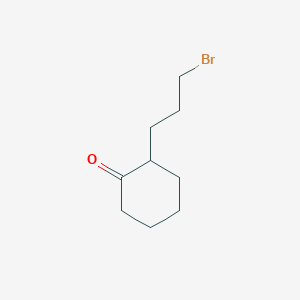
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
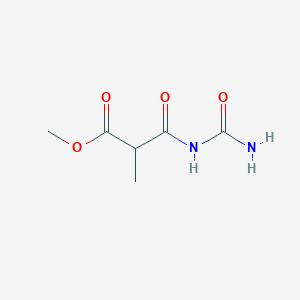
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
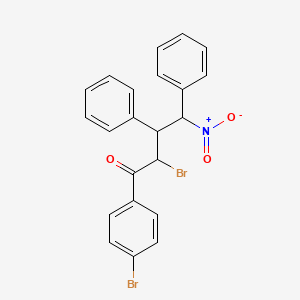
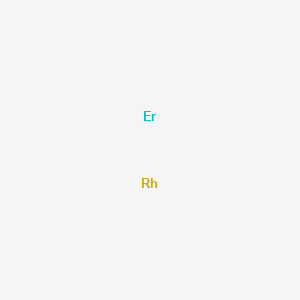
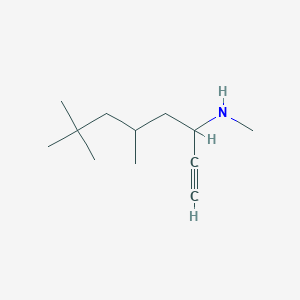
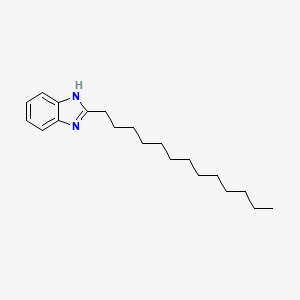
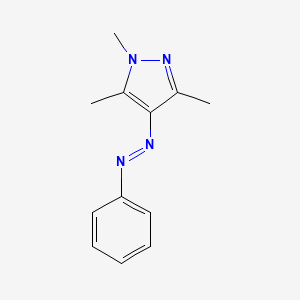
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
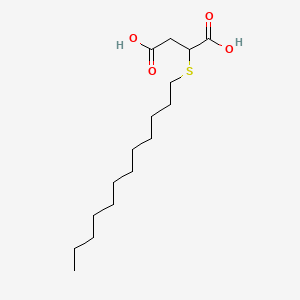
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
